

# Demethoxy-7-O-methylcapillarisin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Demethoxy-7-O-methylcapillarisin

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# An In-depth Technical Guide on Capillarisin

Disclaimer: Initial searches for "**Demethoxy-7-O-methylcapillarisin**" did not yield a known chemical entity. This guide focuses on the well-researched compound Capillarisin, a major bioactive constituent of Artemisia capillaris, as it is likely the intended subject of interest.

## Introduction

Capillarisin is a chromone derivative isolated from the medicinal herb Artemisia capillaris Thunb. (Compositae), a plant with a long history of use in traditional medicine for treating liver disorders, inflammation, and other ailments.[1] Modern scientific research has identified Capillarisin as a key contributor to the plant's therapeutic effects, demonstrating a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Capillarisin, with a focus on its underlying molecular mechanisms.

# **Chemical Structure and Properties**

The chemical structure of Capillarisin was established as 2-(p-hydroxyphenoxy)-6-methoxy-5,7-dihydroxychromone.[4]

Table 1: Chemical and Physical Properties of Capillarisin



Property	Value	Reference
IUPAC Name	5,7-dihydroxy-2-(4- hydroxyphenoxy)-6- methoxychromen-4-one	[5]
Molecular Formula	C16H12O7 [5][6]	
Molecular Weight	316.26 g/mol	[5][6]
CAS Number	56365-38-9	[5][6]
Appearance	Light yellow to yellow powder	[7]
Melting Point	Approximately 225°C (decomposes)	[7]
Boiling Point	582.6±50.0 °C (Predicted)	[7]
Density	1.551±0.06 g/cm3 (Predicted)	[7]
рКа	6.37±0.40 (Predicted) [7]	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.	[7]

# **Biological Activities and Mechanisms of Action**

Capillarisin exhibits a broad spectrum of biological activities, which are summarized in the table below.

Table 2: Summary of Biological Activities of Capillarisin



Biological Activity	In Vitro/In Vivo Model	Key Findings	Reference
Anti-inflammatory	LPS-stimulated RAW 264.7 macrophages; CFA- and carrageenan-induced paw edema in mice	Inhibited the production of NO, PGE2, and TNF-α. Suppressed NF-κB, Akt, and MAPK signaling pathways.	[1]
Antioxidant	Neuroblastoma SH- SY5Y cells and microglial BV2 cells	Activated the Nrf2/HO-1 signaling pathway, leading to increased expression of antioxidant enzymes.	[2][3]
Anti-tumor	Prostate carcinoma cells	Inhibited cell proliferation and invasion.	[4]
Neuroprotective	Bupivacaine-induced apoptosis in SH-SY5Y cells	Protected against apoptosis via the ROS-mediated PI3K/PKB pathway.	[4]
Vasorelaxant	Rabbit penile corpus cavernosum	Induced relaxation by activating the NO-cGMP and adenylyl cAMP signaling pathways.	[8]
Hepatoprotective	Not specified in the provided abstracts	Traditionally used for liver protection.	[1][6]

# **Anti-inflammatory and Antioxidant Mechanisms**

Capillarisin's anti-inflammatory and antioxidant effects are primarily mediated through the modulation of key signaling pathways.



- Nrf2/HO-1 Pathway: Capillarisin activates the transcription factor Nrf2 (nuclear factor E2-related factor-2), leading to its phosphorylation and translocation to the nucleus.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of downstream antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1.[2][3] This pathway is crucial for cellular defense against oxidative stress.
- MAPK and NF-κB Pathways: Capillarisin has been shown to attenuate exercise-induced muscle damage by suppressing the activation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and JNK, and the nuclear factor-κB (NF-κB) pathway.[9] It also inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, Akt, and MAP kinases in macrophages, which is mediated by MyD88 and TIRAP.[1] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1]

## **Signaling Pathway Diagrams**

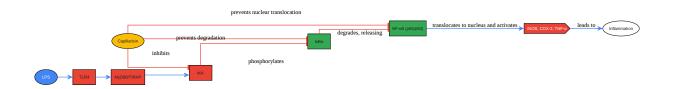
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Capillarisin.



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Caption: Capillarisin-mediated activation of the Nrf2/HO-1 signaling pathway.





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Caption: Inhibition of the NF-kB signaling pathway by Capillarisin.

### **Pharmacokinetics**

Studies on the pharmacokinetics of Capillarisin, often as a component of herbal formulas like Yin-Chen-Hao-Tang, indicate that it can reach its maximum concentration in the body within about an hour.[10][11] However, its half-life is relatively short.[10] The pharmacokinetic properties can be influenced by co-administered herbs, which may alter its absorption and metabolism.[10]

Table 3: Pharmacokinetic Parameters of Capillarisin

Parameter	Value	Condition	Reference
Time to Maximum Concentration (Tmax)	~1 hour	Oral administration of A. capillaris extracts	[10][11]
Half-life (t1/2)	Relatively short	Oral administration of A. capillaris extracts	[10]

# **Experimental Protocols**

Detailed experimental protocols are essential for the reproducible investigation of Capillarisin's biological activities. Below are representative protocols adapted from the literature.



# Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is based on the Griess reaction to measure nitrite, a stable product of NO.

Objective: To determine the effect of Capillarisin on LPS-induced NO production in RAW 264.7 macrophage cells.

#### Materials:

- RAW 264.7 macrophage cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Capillarisin (dissolved in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of Capillarisin for 2 hours.
- Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 22-24 hours.
- Collect 100 μL of the cell culture supernatant from each well.



- Mix the supernatant with 100  $\mu$ L of Griess reagent (equal parts of A and B, mixed immediately before use) in a separate 96-well plate.
- Incubate at room temperature for 15 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO production relative to the LPS-stimulated control.

## **Western Blot Analysis for Protein Expression**

This protocol is used to detect the expression levels of specific proteins in cell lysates.

Objective: To investigate the effect of Capillarisin on the expression of proteins involved in inflammatory and antioxidant signaling pathways (e.g., iNOS, COX-2, Nrf2, HO-1).

#### Materials:

- Treated and untreated cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagent
- Chemiluminescence imaging system

#### Procedure:

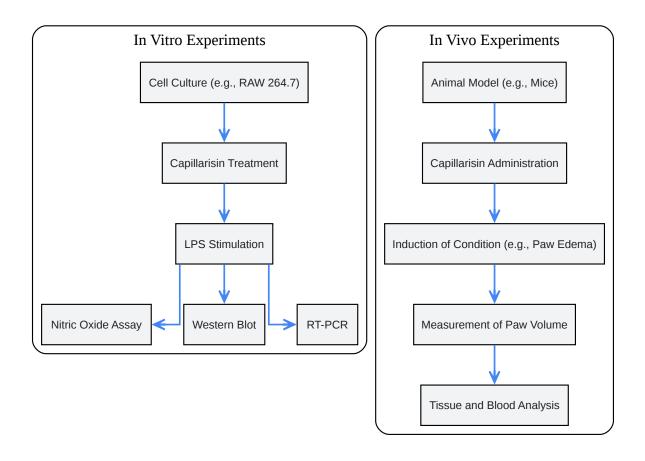
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.



- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
- Determine the protein concentration of each lysate using the BCA protein assay.
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin).

## **Experimental Workflow Diagram**





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Caption: General experimental workflow for investigating the bioactivity of Capillarisin.

## **Synthesis**

While Capillarisin is a natural product, synthetic routes have been developed. One approach involves the synthesis of a sulfur analogue of Capillarisin from 3,4,5-trimethoxyphenol.[12] This synthetic scheme utilizes selective alkylation and a one-pot reaction via an imidazolyl intermediate to construct the final product.[12]

## Conclusion

Capillarisin is a promising natural compound with a diverse range of pharmacological activities, particularly in the realms of anti-inflammatory and antioxidant effects. Its mechanisms of action,



centered on the modulation of the Nrf2/HO-1 and NF-κB signaling pathways, provide a strong scientific basis for its therapeutic potential. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in the treatment of various inflammatory and oxidative stress-related diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration of Capillarisin.

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## References

- 1. Molecular mechanism of capillarisin-mediated inhibition of MyD88/TIRAP inflammatory signaling in in vitro and in vivo experimental models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillarisin augments anti-oxidative and anti-inflammatory responses by activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Capillarisin, a Constituent from Artemisiae Capillaris Herba [jstage.jst.go.jp]
- 5. Capillarisin | C16H12O7 | CID 5281342 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 56365-38-9: Capillarisin | CymitQuimica [cymitquimica.com]
- 7. Capillarisin | 56365-38-9 [amp.chemicalbook.com]
- 8. The role of capillarisin from Artemisia capillaris on penile erection PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillarisin attenuates exercise-induced muscle damage through MAPK and NF-κB signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Pharmacological Effects and Pharmacokinetics of Active Compounds of Artemisia capillaris PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of a capillarisin sulfur-analogue possessing aldose reductase inhibitory activity by selective isopropylation PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Demethoxy-7-O-methylcapillarisin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590738#demethoxy-7-o-methylcapillarisin-chemicalstructure-and-properties]

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